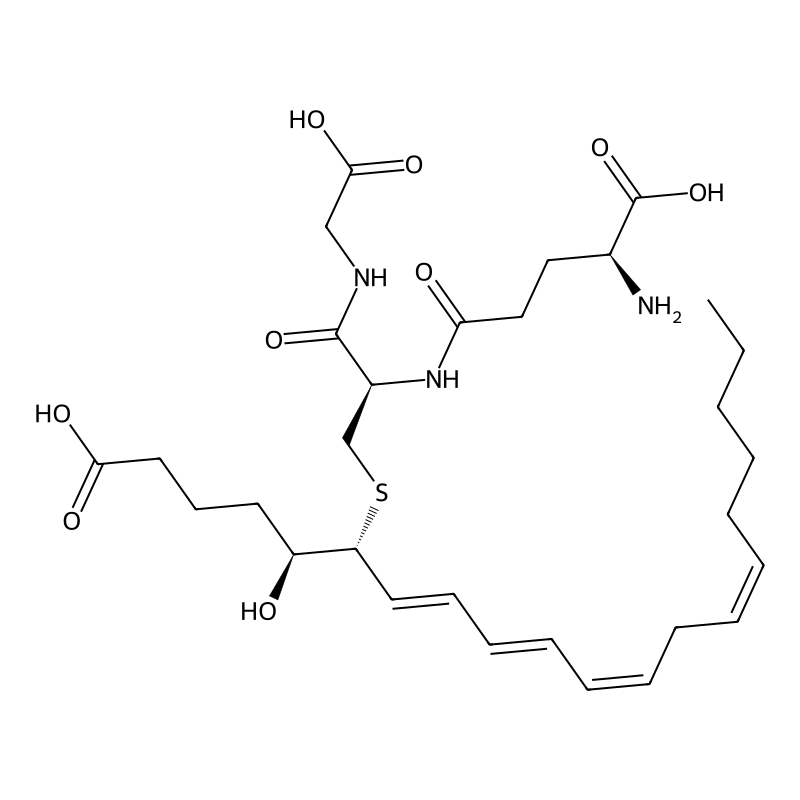

leukotriene C4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Allergy and Asthma

LTC4 is a major component of slow-reacting substance of anaphylaxis (SRS-A) []. It is produced by immune cells like mast cells and basophils upon exposure to allergens []. Research has shown that LTC4 contributes to allergic reactions by:

- Constricting airways: LTC4 triggers smooth muscle contraction in the airways, leading to bronchoconstriction and difficulty breathing – a hallmark symptom of asthma [, ].

- Increasing mucus production: LTC4 stimulates mucus secretion in the airways, further hindering airflow and contributing to asthma symptoms [].

These findings have made LTC4 a potential target for developing new asthma therapies [].

Involvement in Other Diseases

Beyond allergy and asthma, research suggests LTC4 might play a role in various other diseases, including:

- Dermatological diseases: Studies suggest LTC4 might be involved in the pathogenesis of psoriasis and atopic dermatitis [].

- Cardiovascular diseases: Research indicates a potential link between LTC4 and atherosclerosis, a risk factor for heart disease [].

- Liver injury: Some studies suggest LTC4 might contribute to liver damage [].

- Cancer: Emerging evidence suggests a possible role of LTC4 in the development and progression of certain cancers, including colon cancer [].

Leukotriene C4 is a potent lipid mediator involved in various physiological and pathological processes. It is a member of the cysteinyl leukotrienes, which are derived from arachidonic acid through enzymatic pathways. Specifically, leukotriene C4 is produced by the conjugation of glutathione to leukotriene A4, catalyzed by the enzyme leukotriene C4 synthase. This compound plays a significant role in inflammatory responses, particularly in conditions such as asthma and allergic reactions, where it acts as a bronchoconstrictor and increases vascular permeability .

- LTC4 exerts its effects by binding to specific G protein-coupled receptors, primarily CysLT1 receptors, on target cells like airway smooth muscle cells.

- This binding triggers a cascade of cellular signaling events leading to smooth muscle contraction, increased mucus secretion, and airway inflammation.

- LTC4 also contributes to increased vascular permeability, promoting fluid leakage and tissue swelling during allergic reactions [].

- Direct exposure to LTC4 is not a common concern. However, in asthma and allergic reactions, elevated LTC4 levels can contribute to airway constriction and inflammation [].

- Research suggests that inhibiting LTC4 synthesis or blocking its receptors may be beneficial therapeutic strategies for managing asthma and allergic diseases [].

The synthesis of leukotriene C4 begins with the enzymatic conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid, followed by its transformation into leukotriene A4. The key reaction involves:

- Formation of Leukotriene A4:

- Arachidonic acid → 5-hydroperoxyeicosatetraenoic acid → leukotriene A4 (via 5-lipoxygenase).

- Synthesis of Leukotriene C4:

Leukotriene C4 can further be metabolized into leukotrienes D4 and E4 through the removal of specific amino acid residues .

Leukotriene C4 exhibits several biological activities:

- Bronchoconstriction: It induces contraction of smooth muscle in the airways, contributing to asthma symptoms.

- Increased Vascular Permeability: Enhances permeability in postcapillary venules, leading to edema and inflammation.

- Mucus Secretion: Stimulates mucus production in the airways, exacerbating respiratory conditions.

- Cell Proliferation: Promotes growth of human airway epithelial cells and has implications in angiogenesis and hormone release .

Leukotriene C4 can be synthesized through various methods:

- Natural Synthesis: Occurs in specific immune cells upon activation, primarily during inflammatory responses.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving the precursor compounds such as leukotriene A4 and glutathione .

- Transcellular Biosynthesis: Involves the transfer of intermediates between different cell types, allowing for localized production of leukotrienes .

Leukotriene C4 has several applications in research and medicine:

- Asthma Treatment: Understanding its role aids in developing targeted therapies for asthma and allergic reactions.

- Inflammation Research: Investigated for its involvement in various inflammatory diseases.

- Pharmacological Studies: Used as a model compound to study cysteinyl leukotrienes' effects on smooth muscle contraction and vascular responses .

Research on leukotriene C4 interactions focuses on its binding to specific receptors such as cysteinyl leukotriene receptor 1 and receptor 2. These studies reveal:

- Agonistic Effects: Leukotriene C4 acts as an agonist at these receptors, leading to physiological responses like bronchoconstriction.

- Inhibitory Mechanisms: Investigations into antagonists that block these receptors are ongoing to mitigate the effects of leukotrienes in asthma and other inflammatory conditions .

Leukotriene C4 is part of a broader family of leukotrienes, including:

| Compound Name | Structure Type | Biological Role |

|---|---|---|

| Leukotriene D4 | Cysteinyl Leukotriene | Potent bronchoconstrictor; involved in allergic responses. |

| Leukotriene E4 | Cysteinyl Leukotriene | Involved in inflammation; less potent than D4. |

| Leukotriene B4 | Non-cysteinyl Leukotriene | Chemotactic agent; promotes neutrophil aggregation. |

Uniqueness of Leukotriene C4

Leukotriene C4 is unique due to its specific role as a precursor to other cysteinyl leukotrienes and its potent effects on smooth muscle contraction and vascular permeability. Unlike leukotrienes B4, which primarily act on immune cell recruitment, leukotrienes C4, D4, and E4 are more closely associated with direct airway constriction and allergic responses .

This detailed overview highlights the significance of leukotriene C4 within the context of inflammatory biology and pharmacology, emphasizing its roles, synthesis pathways, and interactions with biological systems.

Crystal Structure Analysis and Protein Folding

The three-dimensional structure of human leukotriene C4 synthase has been determined through X-ray crystallography at high resolution, with the apo form resolved to 2.00 Angstroms and the glutathione-complexed form to 2.15 Angstroms resolution [5] [11]. These crystal structures reveal that each monomer is composed of four transmembrane alpha-helices, with an additional fifth alpha-helix protruding into the bulk solvent from the nuclear membrane [7]. The overall protein architecture demonstrates a three-fold symmetric trimer as the functional unit, confirming biochemical studies that established the importance of oligomerization for enzymatic activity [5] [6] [7] [8].

The crystal structure analysis reveals that the protein maintains proper folding through noncovalent interactions between monomers, which is essential for maintaining catalytic competency [1] [2]. The transmembrane helices are organized to create a stable membrane-integrated structure that can withstand the lipid environment while maintaining access to both hydrophilic and hydrophobic substrates. The protein folding pattern closely resembles other members of the membrane-associated proteins in eicosanoid and glutathione metabolism family, particularly in the arrangement of transmembrane segments and the positioning of hydrophilic loops [12] [13] [14].

Active Site Configuration and Substrate Binding

The active site of leukotriene C4 synthase is characterized by a distinctive V-shaped cleft formed between two adjacent monomers within the trimeric structure [5] [6] [7] [8]. This configuration creates a unique microenvironment that accommodates both the hydrophilic glutathione substrate and the lipophilic leukotriene A4 substrate. The enzyme enforces a horseshoe-shaped conformation on glutathione, effectively positioning the thiol group for activation by nearby catalytic residues at the membrane-enzyme interface [5] [15].

The substrate binding mechanism involves specific positioning of glutathione in the upper portion of the V-shaped cleft, where it adopts a unique U-shaped conformation stabilized by interactions with residues from both adjacent monomers [5] [6]. The remaining space extending from glutathione to the bottom of the cleft serves as the binding site for leukotriene A4, with the depth and shape of this cavity specifically accommodating the molecular geometry of the aliphatic chain containing two cis-double bonds at C11 and C14 [7] [8]. This precise spatial organization ensures optimal substrate alignment for the conjugation reaction.

The active site configuration demonstrates remarkable substrate specificity, distinguishing leukotriene C4 synthase from other glutathione S-transferases through its ability to selectively bind leukotriene A4 while excluding xenobiotic compounds [1] [16]. The hydrophobic cleft provides a molecular "ruler" mechanism that aligns the reactive epoxide group of leukotriene A4 with the activated thiol group of glutathione, ensuring stereochemically correct product formation [5] [7].

Catalytic Mechanisms and Key Amino Acid Residues

The catalytic mechanism of leukotriene C4 synthase involves acid-base catalysis mediated by specifically positioned arginine residues that activate both substrates for the conjugation reaction [17] [1] [2]. The enzyme employs a sophisticated catalytic architecture where Arginine-104 functions as a base catalyst for glutathione thiolate formation, while Arginine-31 serves as an acid catalyst for leukotriene A4 epoxide activation [17] [18]. This dual activation system ensures that both substrates are properly primed for the nucleophilic substitution reaction that forms the thioether bond in leukotriene C4.

Kinetic analysis reveals that the enzyme exhibits Michaelis-Menten kinetics with Km values of 3.6-19.6 micromolar for leukotriene A4 and 1.6-1.83 millimolar for glutathione, along with Vmax values ranging from 1.3-2.7 micromoles per minute per milligram of protein [1] [2] [3]. These kinetic parameters reflect the enzyme's high affinity for leukotriene A4 and its commitment to cysteinyl leukotriene biosynthesis. The catalytic efficiency demonstrates the enzyme's specialization for this specific reaction, with the kcat/Km values indicating optimal substrate processing under physiological conditions.

Role of Arginine-51 in Epoxide Ring Opening

Arginine-51, located in the first hydrophilic loop of leukotriene C4 synthase, plays a critical role as an acid catalyst specifically responsible for epoxide ring opening of leukotriene A4 [19] [1] [2] [3]. Site-directed mutagenesis studies demonstrate that replacement of Arginine-51 with threonine or isoleucine completely abolishes enzymatic activity, while conservative substitutions with histidine or lysine maintain full catalytic function [1] [2]. This pattern indicates that the positive charge and hydrogen-bonding capability of the guanidinium group are essential for catalytic activity.

The mechanistic role of Arginine-51 involves forming a hydrogen bond with the epoxide oxygen of leukotriene A4, thereby increasing the electrophilicity of the epoxide carbon and facilitating nucleophilic attack by the glutathione thiolate [1] [2] [3]. This interaction effectively lowers the activation energy for epoxide ring opening and ensures that the reaction proceeds with the correct stereochemistry to produce the S-configuration at the C6 carbon of leukotriene C4 [17]. The conservation of Arginine-51 across species that possess leukotriene C4 synthase activity underscores its fundamental importance in the catalytic mechanism [1].

Comparative analysis reveals that Arginine-51 is highly conserved in leukotriene C4 synthase and microsomal glutathione S-transferases 2 and 3, which also possess leukotriene A4 conjugating activity, but is notably absent in five-lipoxygenase-activating protein, which lacks glutathione conjugating function [1] [2]. This conservation pattern provides strong evidence for the specific role of Arginine-51 in enabling leukotriene A4 conjugation capability within the membrane-associated proteins in eicosanoid and glutathione metabolism family.

Function of Tyrosine-93 in Thiolate Anion Formation

Tyrosine-93, positioned in the second hydrophilic loop of leukotriene C4 synthase, functions as a base catalyst essential for promoting thiolate anion formation from glutathione [19] [1] [2] [3] [20]. Mutagenesis studies demonstrate that replacement of Tyrosine-93 with phenylalanine reduces enzymatic activity to less than 1% of wild-type levels and shifts the pH optimum toward that of spontaneous conjugation [1] [2]. This dramatic effect indicates that Tyrosine-93 is indispensable for glutathione activation under physiological conditions.

The catalytic mechanism involves the phenolic hydroxyl group of Tyrosine-93 participating in hydrogen bonding interactions that stabilize the thiolate anion of glutathione [1] [2] [3]. This interaction effectively lowers the pKa of the glutathione thiol group, enabling thiolate formation at physiological pH values where the free tripeptide would predominantly exist in its protonated form [20]. The ability to activate glutathione at pH 7.0 represents a crucial adaptation that allows the enzyme to function efficiently in the cellular environment.

Evolutionary analysis reveals that Tyrosine-93 is conserved across multiple members of the membrane-associated proteins in eicosanoid and glutathione metabolism family, including microsomal glutathione S-transferases 2 and 3, and five-lipoxygenase-activating protein [1] [2] [20]. This broad conservation suggests that the tyrosine residue plays a fundamental role in maintaining proper protein folding and potentially in glutathione-related functions, even in proteins that do not catalyze glutathione conjugation reactions [1] [2].

Relationship to Microsomal Glutathione S-Transferases

Leukotriene C4 synthase belongs to the membrane-associated proteins in eicosanoid and glutathione metabolism superfamily, which comprises six human proteins including five-lipoxygenase-activating protein, leukotriene C4 synthase, microsomal glutathione S-transferase 1, microsomal glutathione S-transferase 2, microsomal glutathione S-transferase 3, and prostaglandin E synthase [12] [13] [14]. Despite sharing common structural features and membrane topology, these proteins exhibit distinct catalytic specificities and physiological functions that reflect their specialized roles in cellular metabolism.

The relationship between leukotriene C4 synthase and microsomal glutathione S-transferase 2 is particularly significant, as both proteins demonstrate leukotriene A4 conjugating activity [16] [21] [22]. Microsomal glutathione S-transferase 2 shares 44% amino acid identity with leukotriene C4 synthase and possesses the critical catalytic residues Arginine-51 and Tyrosine-93 that enable leukotriene A4 conjugation [16] [21]. However, microsomal glutathione S-transferase 2 exhibits broader substrate specificity, catalyzing conjugation of xenobiotic compounds in addition to leukotriene A4, and demonstrates lower catalytic efficiency for leukotriene C4 formation compared to the dedicated leukotriene C4 synthase [21].

Microsomal glutathione S-transferase 1 represents a functionally divergent family member that lacks Arginine-51 and consequently cannot conjugate leukotriene A4 with glutathione [16] [14]. Instead, this enzyme specializes in xenobiotic detoxification and demonstrates glutathione-dependent peroxidase activity toward lipid hydroperoxides [14]. The structural similarities among family members, combined with their functional differences, illustrate how gene duplication and subsequent specialization have generated a family of related enzymes with complementary roles in cellular protection and signaling molecule biosynthesis.

Evolutionary Conservation and Homology

Phylogenetic analysis of the membrane-associated proteins in eicosanoid and glutathione metabolism family reveals that leukotriene C4 synthase, five-lipoxygenase-activating protein, and microsomal glutathione S-transferase 2 form a distinct subfamily characterized by their involvement in leukotriene metabolism [14]. This grouping reflects both structural similarity and functional relatedness, with leukotriene C4 synthase and five-lipoxygenase-activating protein sharing 31% overall amino acid identity and 44% identity in their N-terminal two-thirds [4] [1] [23]. The conservation pattern is particularly striking in regions that correspond to transmembrane domains and functional loops.

Cross-species analysis demonstrates that the catalytic residues Arginine-51 and Tyrosine-93 are highly conserved across organisms that possess leukotriene C4 synthase activity [1] [2] [3]. This conservation pattern extends beyond mammals to include homologous proteins in various vertebrate species, indicating that the catalytic mechanism has been maintained throughout evolution. The conservation of these specific residues, combined with their absence in proteins that lack leukotriene A4 conjugating activity, provides strong evidence for their essential catalytic roles.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (50%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: MacDonald CA, Bushnell EA, Gauld JW, Boyd RJ. The catalytic formation of leukotriene C4: a critical step in inflammatory processes. Phys Chem Chem Phys. 2014 Aug 14;16(30):16284-9. doi: 10.1039/c4cp01984a. PubMed PMID: 24974917.

3: Yonetomi Y, Sekioka T, Kadode M, Kitamine T, Kamiya A, Matsumura N, Fujita M, Kawabata K. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs. Eur J Pharmacol. 2015 May 5;754:98-104. doi: 10.1016/j.ejphar.2015.02.014. Epub 2015 Feb 20. PubMed PMID: 25704617.

4: Hirata H, Arima M, Fukushima Y, Sugiyama K, Tokuhisa T, Fukuda T. Leukotriene C4 aggravates bleomycin-induced pulmonary fibrosis in mice. Respirology. 2013 May;18(4):674-81. doi: 10.1111/resp.12072. PubMed PMID: 23432979.

5: Niegowski D, Kleinschmidt T, Olsson U, Ahmad S, Rinaldo-Matthis A, Haeggström JZ. Crystal structures of leukotriene C4 synthase in complex with product analogs: implications for the enzyme mechanism. J Biol Chem. 2014 Feb 21;289(8):5199-207. doi: 10.1074/jbc.M113.534628. Epub 2013 Dec 23. PubMed PMID: 24366866; PubMed Central PMCID: PMC3931076.

6: Cabrera G, Fernández-Brando RJ, Mejías MP, Ramos MV, Abrey-Recalde MJ, Vanzulli S, Vermeulen M, Palermo MS. Leukotriene C4 increases the susceptibility of adult mice to Shiga toxin-producing Escherichia coli infection. Int J Med Microbiol. 2015 Dec;305(8):910-7. doi: 10.1016/j.ijmm.2015.09.006. Epub 2015 Sep 16. PubMed PMID: 26456732.

7: Bertin J, Jalaguier P, Barat C, Roy MA, Tremblay MJ. Exposure of human astrocytes to leukotriene C4 promotes a CX3CL1/fractalkine-mediated transmigration of HIV-1-infected CD4⁺ T cells across an in vitro blood-brain barrier model. Virology. 2014 Apr;454-455:128-38. doi: 10.1016/j.virol.2014.02.007. Epub 2014 Feb 28. PubMed PMID: 24725939.

8: Liu T, Garofalo D, Feng C, Lai J, Katz H, Laidlaw TM, Boyce JA. Platelet-driven leukotriene C4-mediated airway inflammation in mice is aspirin-sensitive and depends on T prostanoid receptors. J Immunol. 2015 Jun 1;194(11):5061-8. doi: 10.4049/jimmunol.1402959. Epub 2015 Apr 22. PubMed PMID: 25904552; PubMed Central PMCID: PMC4433852.

9: Cummings HE, Liu T, Feng C, Laidlaw TM, Conley PB, Kanaoka Y, Boyce JA. Cutting edge: Leukotriene C4 activates mouse platelets in plasma exclusively through the type 2 cysteinyl leukotriene receptor. J Immunol. 2013 Dec 15;191(12):5807-10. doi: 10.4049/jimmunol.1302187. Epub 2013 Nov 15. PubMed PMID: 24244016; PubMed Central PMCID: PMC3869987.

10: Xu R, Jin MH, Jiao Y, Xing GS, Zhao WJ, Zhao C, Duan HQ, Tang SA. Novel polyhydroxylated steroids from the East China Sea gorgonian Echinogorgia sassapo reticulata with suppressive activity of leukotriene C4 generation and degranulation in bone marrow-derived mast cells. J Asian Nat Prod Res. 2014;16(4):351-7. doi: 10.1080/10286020.2013.879469. Epub 2014 Jan 20. PubMed PMID: 24437431.

11: Seki K, Hisada T, Kawata T, Kamide Y, Dobashi K, Yamada M, Mori M, Okajima F, Ishizuka T. Oxidative stress potentially enhances FcεRI-mediated leukotriene C4 release dependent on the late-phase increase of intracellular glutathione in mast cells. Biochem Biophys Res Commun. 2013 Sep 27;439(3):357-62. doi: 10.1016/j.bbrc.2013.08.081. Epub 2013 Aug 30. PubMed PMID: 23998930.

12: Hong F, Yang S. Ischemic preconditioning decreased leukotriene C4 formation by depressing leukotriene C4 synthase expression and activity during hepatic I/R injury in rats. J Surg Res. 2012 Dec;178(2):1015-21. doi: 10.1016/j.jss.2012.07.061. Epub 2012 Aug 14. PubMed PMID: 22921920.

13: Jana B, Jaroszewski JJ, Czarzasta J, Markiewicz W. The influence of leukotrienes C₄ and D₄ on the contractility of an inflamed porcine uterus. Theriogenology. 2015 May;83(8):1328-37. doi: 10.1016/j.theriogenology.2015.01.021. Epub 2015 Jan 28. PubMed PMID: 25707327.

14: Dannull J, Schneider T, Lee WT, de Rosa N, Tyler DS, Pruitt SK. Leukotriene C4 induces migration of human monocyte-derived dendritic cells without loss of immunostimulatory function. Blood. 2012 Mar 29;119(13):3113-22. doi: 10.1182/blood-2011-10-385930. Epub 2012 Feb 8. PubMed PMID: 22323449; PubMed Central PMCID: PMC3321871.

15: Pereira-Vega A, Sánchez Ramos JL, Maldonado Pérez JA, Vázquez Oliva R, Bravo Nieto JM, Vázquez Rico I, Ignacio García JM, Romero Palacios P, Alwakil Olbah M, Medina Gallardo JF. Premenstrual asthma and leukotriene variations in the menstrual cycle. Allergol Immunopathol (Madr). 2012 Nov-Dec;40(6):368-73. doi: 10.1016/j.aller.2011.09.007. Epub 2011 Nov 23. PubMed PMID: 22115570.

16: Kanaoka Y, Maekawa A, Austen KF. Identification of GPR99 protein as a potential third cysteinyl leukotriene receptor with a preference for leukotriene E4 ligand. J Biol Chem. 2013 Apr 19;288(16):10967-72. doi: 10.1074/jbc.C113.453704. Epub 2013 Mar 15. PubMed PMID: 23504326; PubMed Central PMCID: PMC3630866.

17: Becher UM, Ghanem A, Tiyerili V, Fürst DO, Nickenig G, Mueller CF. Inhibition of leukotriene C4 action reduces oxidative stress and apoptosis in cardiomyocytes and impedes remodeling after myocardial injury. J Mol Cell Cardiol. 2011 Mar;50(3):570-7. doi: 10.1016/j.yjmcc.2010.11.013. Epub 2010 Nov 26. PubMed PMID: 21112334.

18: Fugazzola M, Barton AK, Niedorf F, Kietzmann M, Ohnesorge B. Non-genomic action of beclomethasone dipropionate on bronchoconstriction caused by leukotriene C4 in precision cut lung slices in the horse. BMC Vet Res. 2012 Sep 10;8:160. doi: 10.1186/1746-6148-8-160. PubMed PMID: 22963524; PubMed Central PMCID: PMC3485115.

19: Takase B, Kurita A, Maruyama T, Uehata A, Nishioka T, Mizuno K, Nakamura H, Katsura K, Kanda Y. Change of plasma leukotriene C4 during myocardial ischemia in humans. Clin Cardiol. 1996 Mar;19(3):198-204. PubMed PMID: 8674256.

20: Saino H, Ukita Y, Ago H, Irikura D, Nisawa A, Ueno G, Yamamoto M, Kanaoka Y, Lam BK, Austen KF, Miyano M. The catalytic architecture of leukotriene C4 synthase with two arginine residues. J Biol Chem. 2011 May 6;286(18):16392-401. doi: 10.1074/jbc.M110.150177. Epub 2011 Mar 16. PubMed PMID: 21454538; PubMed Central PMCID: PMC3091245.